Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate
Overview
Description
Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate is a chemical compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a benzyl(methyl)carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be achieved through several methods. One common approach involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .
Chemical Reactions Analysis
Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and TBAI. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This makes it useful in peptide synthesis and other applications where amine protection is required .
Comparison with Similar Compounds
Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl carbamate: Lacks the bromine and fluorine atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNFHVZHKJSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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